molecular formula C7H15NO B1368403 4-Methoxyazepane CAS No. 1071594-49-4

4-Methoxyazepane

Cat. No. B1368403
M. Wt: 129.2 g/mol
InChI Key: MBGKJOCBUBJWCC-UHFFFAOYSA-N
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Description

4-Methoxyazepane is a chemical compound with the molecular formula C7H15NO . It is used in the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of azepane-based compounds like 4-Methoxyazepane is a continuous challenge for synthetic organic chemists. Several synthetic methods have been developed, including ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .


Molecular Structure Analysis

The molecular structure of 4-Methoxyazepane is represented by the InChI code 1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3 . The compound has a molecular weight of 129.2 .


Physical And Chemical Properties Analysis

4-Methoxyazepane is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Application in Chemistry

4-Methoxyazepane is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 . It is also known as 4-azepanyl methyl ether .

Results or Outcomes

Use in Material Synthesis

4-Methoxyazepane can be used in the synthesis of various materials. It is often used in the production of other complex molecules .

Results or Outcomes

Use in (4+3) Cycloaddition Strategies

(4+3) Cycloadditions have been widely applied in synthesis, and 4-Methoxyazepane could potentially be used in these reactions .

Results or Outcomes

Use in Organic Synthesis

4-Methoxyazepane can be used in the synthesis of various organic compounds .

Results or Outcomes

Use in Free Radical Reactions

4-Methoxyazepane can potentially be produced from p-benzoquinone and methanol through the process of a free radical reaction .

Results or Outcomes

Use in Biological Applications

4-Methoxyazepane could potentially be used in the synthesis of N-containing seven-membered heterocyclic compounds, which have various biological applications .

Results or Outcomes

Safety And Hazards

4-Methoxyazepane is classified as a dangerous substance. It has hazard statements H227, H302, H315, H318, H335, indicating that it is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The safety data sheet for 4-Methoxyazepane provides detailed information on handling, storage, and disposal .

Future Directions

Azepane-based compounds like 4-Methoxyazepane continue to play a significant role in synthetic chemistry due to their diverse biological activities. New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .

Relevant Papers The paper “Recent Advances on the Synthesis of Azepane-Based Compounds” provides a comprehensive overview of the synthetic methods used to prepare new azepane-based compounds . It also discusses the future directions in the field .

properties

IUPAC Name

4-methoxyazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGKJOCBUBJWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598958
Record name 4-Methoxyazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyazepane

CAS RN

1071594-49-4
Record name 4-Methoxyazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SW Reilly, LN Puentes, CJ Hsieh, M Makvandi… - ACS …, 2018 - ACS Publications
… and olaparib, a slight decrease in PARP-1 affinity was observed when incorporating 3-methoxyazetidine (2), asymmetric ring systems 3-methoxypyrrolidine (3), and 4-methoxyazepane (…
Number of citations: 7 pubs.acs.org
SF Neelamkavil, CD Boyle, S Chackalamannil… - Bioorganic & medicinal …, 2009 - Elsevier
Discovery of a series of azepine sulfonamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is described. SAR studies at the 4-position of the azepane …
Number of citations: 15 www.sciencedirect.com

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